molecular formula C8H6ClN3 B11727635 4-Chloroquinazolin-8-amine CAS No. 1228600-47-2

4-Chloroquinazolin-8-amine

Cat. No.: B11727635
CAS No.: 1228600-47-2
M. Wt: 179.60 g/mol
InChI Key: UBKBXNBJACYSSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazolin-8-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate amines . This reaction is carried out under controlled conditions, often using solvents like ethanol or dimethylformamide (DMF) and catalysts such as tin or indium chlorides . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure the consistent quality of the compound. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinazolin-8-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloroquinazolin-8-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloroquinazolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-Chloroquinazolin-8-amine is unique due to the presence of both chloro and amino groups on the quinazoline ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and therapeutic applications .

Properties

CAS No.

1228600-47-2

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

4-chloroquinazolin-8-amine

InChI

InChI=1S/C8H6ClN3/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H,10H2

InChI Key

UBKBXNBJACYSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N=CN=C2Cl

Origin of Product

United States

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